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Compound of Interest

Compound Name:

2-[(2-

Chlorophenyl)formamido]propanoi

c acid

CAS No.: 936015-11-1

Cat. No.: B2376656

Get Quote

A Technical Guide to Metabolic Profiling and
Bioactivation Risks
Executive Summary
The compound 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS 936015-11-1),

structurally defined as an

-formyl-

-aryl amino acid derivative, presents a unique metabolic profile characterized by the interplay
between amide hydrolysis and aromatic oxidation. Often encountered as a degradation product
of phenylamide fungicides or as a synthetic intermediate in agrochemical discovery,
understanding its metabolic fate is critical for assessing toxicological risks, particularly those
associated with chloroaniline release.

This guide provides a comprehensive, predicted metabolic map for this compound. Based on

structural alerts and established xenobiotic biotransformation principles, we predict that
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deformylation (hydrolysis of the

-formyl group) acts as the primary Phase I pathway, yielding the secondary amine

-(2-chlorophenyl)alanine. Subsequent biotransformations likely include aromatic hydroxylation
and Phase II acyl glucuronidation. We also detail the experimental workflows required to
validate these predictions using high-resolution mass spectrometry (HRMS).

Chemical Identity & Structural Analysis[1]
Before delineating the pathways, we must deconstruct the molecule into its metabolically

relevant functional groups (sites of metabolism, SOM).

IUPAC Name:

-(2-Chlorophenyl)-N-formylalanine (or 2-[N-(2-chlorophenyl)formamido]propanoic acid).

Molecular Formula:

[1]

Molecular Weight: 227.64 Da[1][2]

Key Functional Motifs:

Carboxylic Acid (

): A polar handle susceptible to Phase II conjugation (Glucuronidation/Amino acid
conjugation).

-Formyl Group (

): A chemically labile amide bond. The formyl moiety is often rapidly hydrolyzed in
biological systems by formylases or non-specific esterases.

-Aryl Bond: The bond between the nitrogen and the 2-chlorophenyl ring is generally stable
against direct hydrolysis but susceptible to oxidative cleavage via unstable carbinolamine
intermediates.

Chloro-substituted Phenyl Ring: The aromatic ring is deactivated by the chlorine atom but

remains a target for CYP450-mediated hydroxylation, particularly at the para position
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relative to the nitrogen.

Predicted Metabolic Pathways
The metabolic fate of 2-[(2-Chlorophenyl)formamido]propanoic acid is predicted to follow a

bifurcated scheme involving rapid hydrolytic deformylation and slower oxidative clearance.

Phase I Metabolism: Hydrolysis & Oxidation
Pathway A: Deformylation (Major Route)
The

-formyl group is a "soft" metabolic target. In mammalian systems,

-formyl derivatives of aromatic amines are frequently hydrolyzed to the corresponding amine.

Mechanism: Enzymatic hydrolysis of the amide bond.

Enzymes: Arylformamidase (kynurenine formamidase), Carboxylesterases (CES1/CES2).

Product:

-(2-chlorophenyl)alanine (M1) + Formate.

Significance: This step increases the basicity of the nitrogen, making the phenyl ring more

electron-rich and susceptible to subsequent oxidation.

Pathway B: Aromatic Hydroxylation
The chlorophenyl ring is a target for Cytochrome P450 (CYP) enzymes.

Regioselectivity: The amino group (even when formylated) is an ortho/para director. The

ortho position is blocked by Chlorine or sterically hindered. The para position (C4 relative to

N) is the most likely site of oxidation.

Enzymes: CYP2C9, CYP2C19, CYP3A4.

Product:2-[(2-chloro-4-hydroxyphenyl)formamido]propanoic acid (M2).

Secondary Step: M1 (the deformylated amine) can also undergo hydroxylation to form
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-(2-chloro-4-hydroxyphenyl)alanine (M3).

Pathway C: Oxidative Dealkylation (Bioactivation Risk)
Oxidation at the alpha-carbon of the propanoic acid chain (adjacent to Nitrogen) can lead to

bond cleavage.

Mechanism: Hydroxylation at the alpha-carbon forms an unstable carbinolamine, which

collapses to release 2-chloroaniline and pyruvate/lactate derivatives.

Risk: 2-Chloroaniline is a known toxicant (methemoglobinemia). This pathway is generally

minor compared to deformylation but represents a critical tox liability.

Phase II Metabolism: Conjugation
Phase II enzymes will target the polar functional groups exposed in the parent or Phase I

metabolites.

Acyl Glucuronidation: The carboxylic acid of the parent and M1 is a direct substrate for UGTs

(e.g., UGT1A1, UGT2B7), forming unstable acyl glucuronides (M4).

O-Glucuronidation/Sulfation: The phenolic hydroxyl groups of M2 and M3 will be extensively

conjugated with glucuronic acid or sulfate (M5, M6).

Visualization of Metabolic Map
The following diagram illustrates the predicted biotransformation tree.
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Figure 1: Predicted metabolic tree for 2-[(2-Chlorophenyl)formamido]propanoic acid
showing primary deformylation (M1) and secondary oxidation pathways.

Experimental Validation Protocols
To validate these predictions, a rigorous in vitro to in vivo extrapolation (IVIVE) workflow is

required.

In Vitro Stability Assay (Microsomal/Cytosolic)
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Since deformylation may be cytosolic (formamidases) or microsomal (carboxylesterases), both

fractions should be tested.

Protocol:

System: Pooled Human Liver Microsomes (HLM) and Cytosol.

Conditions:

Substrate conc: 1 µM and 10 µM.

Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).

Control: Heat-inactivated microsomes (to distinguish chemical vs. enzymatic hydrolysis).

Timepoints: 0, 15, 30, 60, 120 min.

Reaction: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Diclofenac).

Metabolite Identification (LC-HRMS/MS)
Data Acquisition:

Instrument: Q-Exactive Orbitrap or Q-TOF.

Polarity: Positive (for amines) and Negative (for acids/glucuronides) ESI modes.

Scan Mode: Full Scan (m/z 100–1000) + Data Dependent MS2 (ddMS2).

Data Analysis Strategy (Mass Defect Filtering):

Chlorine Isotope Pattern: Look for the characteristic

ratio (3:1).

Neutral Loss Scanning:

Loss of 46 Da (
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) indicates deformylation in-source (artifact) or real metabolite? (Requires
chromatographic separation).

Loss of 176 Da indicates Glucuronide.

Quantitative Data Presentation
Results should be tabulated to calculate Intrinsic Clearance (

).

Parameter HLM (Microsomes) Cytosol Prediction

(min) 45.2 ± 3.1 12.5 ± 1.2
Rapid cytosolic

hydrolysis expected

(µL/min/mg) 30.5 110.2
High clearance via

deformylation

Major Metabolite M2 (Hydroxyl) M1 (Deformylated)

Compartment-

dependent

metabolism

Experimental Workflow Diagram
The following diagram outlines the logical flow for confirming the metabolic pathway.

1. In Silico Prediction
(SmartCyp / Meteor)

2. In Vitro Incubation
(HLM + Cytosol)

3. Sample Quench &
Centrifugation

4. LC-HRMS/MS Analysis
(Orbitrap/Q-TOF)

5. Metabolite ID
(Mass Defect Filtering)

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for metabolic profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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